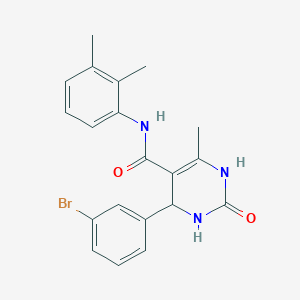

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O2 and its molecular weight is 414.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group , a dimethylphenyl group , and a tetrahydropyrimidine ring . The molecular formula is C20H22BrN3O2, and it has a molecular weight of approximately 404.31 g/mol. The presence of halogen substituents and aromatic rings suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H22BrN3O2 |

| Molecular Weight | 404.31 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit bacterial growth with minimum inhibitory concentrations (MIC) ranging from 66 µM to lower values depending on the specific structure and substituents present .

Antitumor Activity

The tetrahydropyrimidine scaffold is recognized for its antitumor potential. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human tumor cells such as HepG2 and KB cells, exhibiting selective cytotoxicity . The mechanism often involves the disruption of DNA synthesis or interference with cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleic acid metabolism.

- Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the bromophenyl or dimethylphenyl groups can significantly enhance or diminish antimicrobial and antitumor activities. For instance, small hydrophobic substituents have been shown to increase activity against Gram-positive bacteria .

Case Studies

- Antibacterial Screening : A study screened various pyrimidine derivatives for antibacterial activity against S. aureus and E. coli. Compounds with halogen substitutions demonstrated higher inhibition rates compared to their non-substituted counterparts .

- Antitumor Evaluation : In another investigation, tetrahydropyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antitumor properties due to increased lipophilicity and better membrane penetration .

Aplicaciones Científicas De Investigación

The compound 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of molecules known for their diverse applications in medicinal chemistry and material science. This article explores its scientific research applications, highlighting relevant studies and findings.

Chemical Properties and Structure

This compound features a tetrahydropyrimidine core, which is known for its biological activity. The presence of the bromophenyl and dimethylphenyl substituents enhances its potential interactions with biological targets.

Molecular Formula

- C : 20

- H : 22

- Br : 1

- N : 2

- O : 1

Anticancer Activity

Research has demonstrated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures showed potent inhibition against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Tetrahydropyrimidines have also been investigated for their antimicrobial activity. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that the presence of halogenated phenyl groups may enhance antimicrobial efficacy.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as kinases and proteases. Compounds like this one have been shown to act as inhibitors in biochemical pathways relevant to cancer and inflammatory diseases.

Polymer Chemistry

The compound's structure allows it to act as a building block for synthesizing more complex polymers. Research indicates that incorporating tetrahydropyrimidine units into polymer chains can enhance thermal stability and mechanical properties.

UV Absorption

Due to the presence of aromatic rings, this compound may also serve as an effective UV absorber in coatings and plastics. Its ability to absorb UV light can protect materials from degradation due to sunlight exposure.

Biological Testing

In a notable case study, researchers evaluated the biological activity of a series of tetrahydropyrimidine derivatives, including the target compound. The results showed promising anticancer activity against human breast cancer cells (MCF-7), with IC50 values indicating effective potency compared to standard chemotherapeutics.

Propiedades

IUPAC Name |

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLILWPSEEIPTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.